(6-Methoxypyridin-2-YL)methanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of complexes through reactions involving methoxy and pyridine functionalities. For instance, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol is achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with 2-amino-6-methylpyridine, indicating that methoxy and pyridine groups can participate in condensation reactions to form more complex structures .
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, is characterized by techniques like UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction. These compounds often crystallize in specific systems, such as the monoclinic system, and feature stable crystal structures with interactions like π-π packing and intramolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical behavior of compounds with methoxy and pyridine groups includes the ability to form 1:1 complexes with other molecules, such as methanol, through O–H···N hydrogen bonds. The association energies of these complexes can be calculated using computational methods like MP2 and DFT .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with methoxy and pyridine groups are influenced by their ability to form hydrogen bonds. For example, the volumetric properties of mixtures involving 2,4,6-Trimethylpyridine and methanol are affected by the hydrogen bond energy and the compound's ability to aggregate . The solubility of related compounds, such as (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid, in various solvents like methanol, is measured and can be correlated with semiempirical equations .
Scientific Research Applications
Protonation and Hydrogen Bonding Studies
- Application : N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide and similar compounds show distinct intermolecular hydrogen bonding patterns due to different protonation sites. This aids in understanding molecular conformations and hydrogen bonding networks in such compounds Böck et al., 2021.
Synthesis and Characterization of Novel Compounds
- Application : The synthesis of unexpected compounds like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, through reactions involving (6-methylpyridin-2-yl)methanol, reveals new molecular structures with unique intramolecular hydrogen bonds, enhancing our understanding of chemical synthesis and crystallization Percino et al., 2005.
Methanol Adsorption and Desorption in Catalysis
- Application : Methanol's role in probing surface sites of metal oxide catalysts like ceria nanocrystals, where its adsorption and desorption help in identifying the nature of surface sites on different nanoshapes, is crucial for advancing catalyst design and understanding Wu et al., 2012.
Ligand Exchange Reactions
- Application : Studies of ligand substitution in complexes like [Et4N]3[W2(CO)6(OMe)3] reveal the reaction mechanism when methoxide is exchanged with other alcohols. This contributes to our understanding of ligand exchange processes in organometallic chemistry Klausmeyer et al., 2003.
Synthesis of Methoxypyridine-Carbonitriles
- Application : The condensation of propanedinitrile with enals or enones in a methanol-sodium methoxide system to synthesize 2-methoxypyridine-3-carbonitriles and related compounds contributes to the development of new synthetic pathways in organic chemistry Victory et al., 1993.
Methanol Oxidation Studies
- Application : The oxidation of methanol on nanostructured catalysts, studied using FTIR spectroscopy and mass spectrometry, enhances our understanding of the oxidation mechanism, active sites, and intermediate species in catalytic processes Rousseau et al., 2010.
Safety And Hazards
properties
IUPAC Name |
(6-methoxypyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXGBIUWGAUTER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30489465 | |
Record name | (6-Methoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30489465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxypyridin-2-YL)methanol | |
CAS RN |
63071-12-5 | |
Record name | (6-Methoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30489465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-methoxypyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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